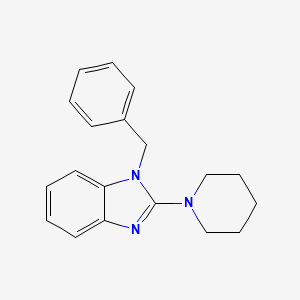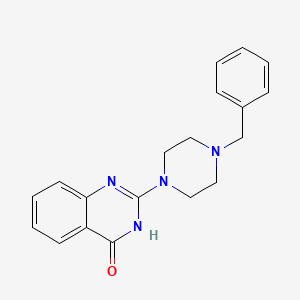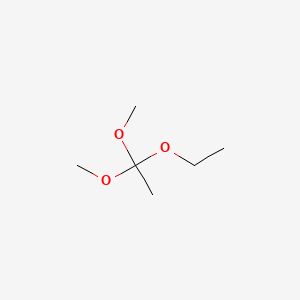
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of six chlorine atoms attached to the xanthone core, which significantly alters its chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the xanthone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where xanthone is treated with excess chlorine gas in the presence of a catalyst. The reaction is carried out under high temperature and pressure to ensure complete chlorination .
化学反应分析
Types of Reactions
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated xanthone derivatives.
Reduction: Formation of partially dechlorinated xanthone derivatives.
Oxidation: Formation of xanthone derivatives with higher oxidation states.
科学研究应用
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
9H-xanthen-9-one: The parent compound without chlorine atoms.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: A hydroxylated and methoxylated derivative.
1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative
Uniqueness
1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activities compared to other xanthone derivatives .
属性
CAS 编号 |
61347-19-1 |
|---|---|
分子式 |
C13H2Cl6O2 |
分子量 |
402.9 g/mol |
IUPAC 名称 |
1,2,4,5,7,8-hexachloroxanthen-9-one |
InChI |
InChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H |
InChI 键 |
AJJGIZAZAPCPLH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


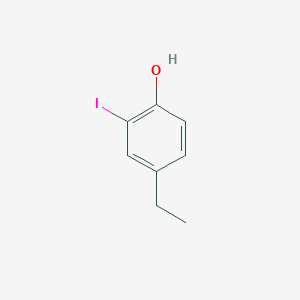
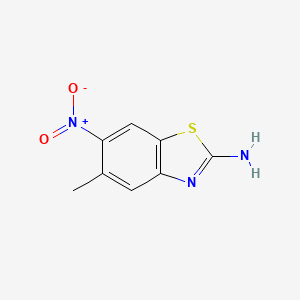
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
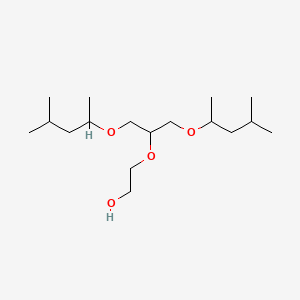
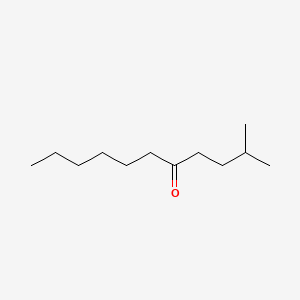

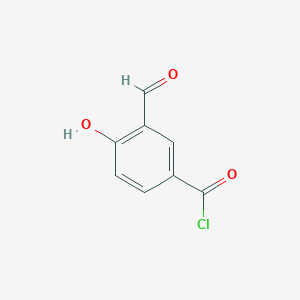
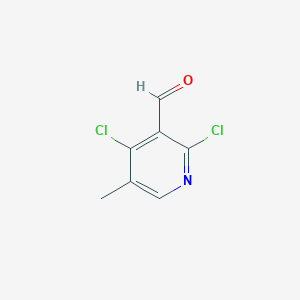

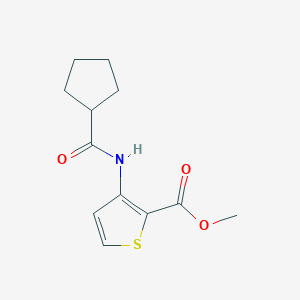
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
